N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]isonicotinamide
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Overview
Description
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]isonicotinamide is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
The synthesis of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]isonicotinamide involves several steps. One common method includes the formation of the indole ring through classical synthesis methods such as the Fischer indole synthesis . The reaction conditions typically involve the use of acidic or basic catalysts and high temperatures. Industrial production methods may involve the optimization of these synthetic routes to increase yield and purity while reducing costs and environmental impact .
Chemical Reactions Analysis
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]isonicotinamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .
Scientific Research Applications
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]isonicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Due to its potential antiviral, anti-inflammatory, and anticancer properties, it is being investigated for therapeutic applications.
Industry: It can be used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]isonicotinamide involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. This binding can lead to the modulation of cellular signaling pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]isonicotinamide can be compared with other indole derivatives such as:
Indomethacin: A nonsteroidal anti-inflammatory drug with a similar indole structure.
LSD (Lysergic acid diethylamide): A well-known psychoactive compound that also contains an indole moiety.
Strychnine: A natural alkaloid with an indole core, known for its toxic properties
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c24-20(16-9-12-21-13-10-16)22-17-5-7-18(8-6-17)27(25,26)23-14-11-15-3-1-2-4-19(15)23/h1-10,12-13H,11,14H2,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMMYHFHPDMCAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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